molecular formula C6H11N3 B1176505 rofA protein CAS No. 154767-88-1

rofA protein

Cat. No.: B1176505
CAS No.: 154767-88-1
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Description

The rofA protein is a stand-alone transcriptional regulator in the human pathogen Streptococcus pyogenes (Group A Streptococcus, GAS). It belongs to the family of PRD-containing virulence regulators (PCVRs), which link bacterial metabolism to the expression of virulence factors . Research has demonstrated that RofA is phosphorylated by the general proteins (EI and HPr) of the Phosphoenolpyruvate (PEP) phosphotransferase system (PTS) in vitro, and its phosphorylation state in vivo is influenced by carbohydrate availability, such as glucose levels . This positions RofA as a key sensor that coordinates virulence gene expression in response to the host's nutritional environment. The core regulon of RofA in the globally disseminated M1T1 serotype includes the positive regulation of the pilus operon within the FCT (fibronectin-binding, collagen-binding, T-antigen) region and the negative regulation of the capsule operon . This regulation directly impacts virulence, as deletion of rofA leads to increased capsule production and decreased bacterial adherence to human keratinocytes . The regulatory function of RofA can be strain- and serotype-specific. Beyond its role in the FCT locus, RofA has been reported to influence the expression of other virulence-associated genes, including mga , speA (superantigen), and sagA (streptolysin S) . This protein is an essential tool for researchers investigating the molecular pathogenesis of S. pyogenes , mechanisms of metabolic regulation of virulence, and the function of PCVRs in bacterial pathogens. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

154767-88-1

Molecular Formula

C6H11N3

Synonyms

rofA protein

Origin of Product

United States

Molecular Classification and Genomic Context of Rofa Protein

RofA Protein as a RofA-like Protein (RALP) Family Member

RofA is the founding member of the RofA-like protein (RALP) family of transcriptional regulators. asm.orgnih.gov This family includes other proteins such as Nra, Ralp3, and RivR (Ralp4), which share an average amino acid sequence identity of 29% and a similarity of 52%. nih.gov These regulators are a subset of the larger Mga superfamily of regulatory proteins. asm.org RALP family members are involved in controlling the interaction of S. pyogenes with host cells and modulating the expression of virulence factors. nih.govmicrobiologyresearch.org The identification of multiple RofA-like proteins suggests the presence of a complex and interactive regulatory network within S. pyogenes. nih.gov

Table 1: RofA-like Protein (RALP) Family Members

Regulator Also Known As Function
RofA Ralp1 Positive regulator of protein F; involved in virulence gene control. asm.orgasm.org
Nra Ralp2 Predominantly found in opacity factor (OF)-negative serotypes; regulates adhesin and toxin genes. microbiologyresearch.orgasm.org
Ralp3 Counteracts Nra and MsmR regulatory activity. asm.org
RivR Ralp4 Represses capsule and G-related α2-macroglobulin-binding protein expression. nih.gov

Genomic Location and Organization of the rofA Gene

The rofA gene is situated within the fibronectin-binding, collagen-binding, T-antigen (FCT) region of the S. pyogenes genome. nih.govbiorxiv.org This region is a discrete genetic locus that encodes for various surface proteins, including those involved in pilus biogenesis. frontiersin.orgresearchgate.net The organization of genes within the FCT region, including the location of rofA, can vary between different strains and serotypes of S. pyogenes. researchgate.net

Linkage to Fibronectin-Binding Protein Genes (prtF)

The rofA gene was first identified as a positive transcriptional regulator of the fibronectin-binding protein gene, prtF (also known as sfbI). nih.govnih.govbiorxiv.org In many strains, rofA is located adjacent to and transcribed divergently from the prtF gene. nih.govnih.gov this compound binds to specific sites in the intergenic region between rofA and prtF to regulate the transcription of both genes. nih.govresearchgate.net This linkage is significant as fibronectin-binding proteins are crucial for bacterial adherence to host tissues. asm.org However, it's important to note that not all S. pyogenes strains that have rofA also possess the prtF gene; for instance, emm1 strains have a type 2 FCT region where rofA is adjacent to the pilus locus instead of prtF. biorxiv.org

Association with Pilus Locus

In certain S. pyogenes genotypes, the rofA gene is located upstream of the pilus locus and acts as a positive regulator for the genes within this locus. nih.govbiorxiv.orgmicrobiologyresearch.org The pilus locus contains genes responsible for the biosynthesis of surface pili, which are important for adhesion and virulence. frontiersin.orgasm.org The regulatory effect of RofA on the pilus locus has been observed in various emm types, including emm1 strains. nih.govmicrobiologyresearch.org The regulation of pilus gene expression by RofA is a key aspect of its role in controlling the bacterium's interaction with the host environment. nih.gov

Orthologous Relationships with Other Regulatory Genes (e.g., nra)

The rofA gene shares an orthologous relationship with another regulatory gene, nra. nih.govnih.gov rofA and nra represent two distinct lineages of alleles that are approximately 35% divergent at the nucleotide and amino acid levels. nih.gov While they share a common ancestry with the mga gene, they have evolved into separate functional regulators. nih.gov Generally, a given S. pyogenes strain will carry either the rofA or the nra gene within its FCT region. frontiersin.orgnih.gov The presence of rofA or nra is often associated with the tissue tropism of the infecting strain, with rofA-lineage alleles more common in throat-specialist and generalist strains, and nra-lineage alleles more prevalent in skin-specialist strains. nih.gov Nra has been characterized primarily as a repressor of virulence genes, including those in the pilus locus, in contrast to the often-activating role of RofA. asm.orgnih.gov

Strain-Specific Genomic Presence of rofA Gene and RALP Genes

The presence and combination of rofA and other RALP genes are strain-specific in S. pyogenes. microbiologyresearch.orgnih.gov The vast majority of GAS strains across different M serotypes possess a rofA virulence regulator gene. microbiologyresearch.org However, the specific RALP genes present and their regulatory patterns can vary significantly between strains. microbiologyresearch.orgmicrobiologyresearch.org For example, the nra gene is predominantly found in opacity factor (OF)-negative serotypes. microbiologyresearch.orgnih.gov This strain-specific distribution of RALP genes contributes to the diversity of virulence gene expression and pathogenic potential among different S. pyogenes isolates. microbiologyresearch.org The regulatory network of RofA and other RALPs can differ even between strains of the same lineage, highlighting the complexity and adaptability of gene regulation in this bacterium. microbiologyresearch.orgbiorxiv.org

Structural Features and Molecular Determinants of Rofa Protein Function

Primary Sequence Analysis and Conservation

Primary sequence analysis is a fundamental approach to understanding protein function, revealing evolutionary relationships and identifying functionally critical residues. mtoz-biolabs.com This analysis typically involves collecting protein sequences from databases like UniProt and performing multiple sequence alignments using tools such as Clustal Omega to identify conserved regions. mtoz-biolabs.commtoz-biolabs.comuniprot.org

The RofA protein belongs to the RALP family, which in S. pyogenes includes Nra, Ralp3, and RivR (Ralp4). nih.gov On average, these regulators share a 52% similarity and 29% identity in their amino acid sequences, indicating a conserved ancestral origin but also significant divergence leading to distinct regulatory roles. nih.gov

Analysis of the rofA gene across different S. pyogenes lineages has identified key single nucleotide polymorphisms (SNPs). For instance, the emergent M1UK toxigenic lineage is distinguished from the pandemic M1global clone by three non-synonymous SNPs in the rofA gene. nih.govmicrobiologyresearch.orgbiorxiv.org These mutations (M318I, F319V, and D491N) are located within crucial functional domains and are thought to impact the protein's regulatory activity. biorxiv.org The conservation of specific sequences within the RofA family suggests a direct evolutionary pressure to maintain structural and functional characteristics, while variations like these SNPs highlight the molecular basis of lineage-specific adaptations. nih.gov

Predicted Structural Domains and Motifs

Bioinformatic analysis and structural modeling have predicted that the this compound is a multi-domain protein, a common feature of transcriptional regulators that allows for complex interactions and regulatory mechanisms. nih.govlibretexts.org Its modular architecture consists of distinct domains responsible for DNA binding and regulatory control. biorxiv.orgnih.gov

Computational analysis, including Hidden Markov Model (HMM)-based searches and threading servers, has revealed that the domain organization of RofA is remarkably similar to other virulence regulators like AtxA from Bacillus anthracis and MgaSpn from Streptococcus pneumoniae. nih.gov The primary domains identified in RofA are a Helix-Turn-Helix DNA binding domain at the N-terminus and a Phosphotransferase System (PTS) Regulatory Domain. biorxiv.orgnih.gov

Domain/MotifPredicted Residue PositionFunction
Helix-Turn-Helix (HTH_mga)7-65DNA Binding
Mga DNA-binding domain76-156DNA Binding
PTS Regulatory Domain (PRD)171-384Regulation via Phosphorylation
Putative EIIB-like domainC-terminalRegulation via Phosphorylation

Helix-Turn-Helix (HTH) DNA Binding Domain

The N-terminal region of the this compound contains putative DNA-binding domains, including a canonical Helix-Turn-Helix (HTH) motif. biorxiv.orgbiorxiv.org The HTH is a major structural motif in proteins that regulate gene expression, consisting of two alpha-helices joined by a short strand of amino acids. wikipedia.org The second helix, often called the "recognition helix," typically binds to the major groove of DNA through hydrogen bonds and van der Waals interactions. wikipedia.org

In RofA, sequence analysis has identified an HTH_mga domain (residues 7-65) and a subsequent Mga DNA-binding domain (residues 76-156). biorxiv.org This domain architecture is responsible for the protein's ability to bind to specific DNA sequences in the promoter regions of its target genes. nih.gov For example, RofA directly binds to two distinct sites in the intergenic region between the rofA and prtF genes, a smaller 17-bp site and a larger 40-bp site, to regulate their transcription. nih.govresearchgate.net The presence of HTH domains is a hallmark of many prokaryotic transcription factors. nih.gov

Phosphotransferase System (PTS) Regulatory Domain (PRD)

RofA contains a large Phosphotransferase System (PTS) Regulatory Domain (PRD), predicted to span residues 171-384. biorxiv.org PRDs are conserved domains in a class of bacterial regulatory proteins whose activity is controlled by phosphorylation, often in response to carbohydrate availability. nih.govebi.ac.uk This allows the bacterium to link nutrient sensing and metabolism with the regulation of other processes, such as virulence. nih.govasm.org

The PRD in RofA is responsive to changes in sugar availability and is a target for phosphorylation by the PTS. nih.govbiorxiv.org This regulatory mechanism is central to RofA's function, as phosphorylation of the PRD is believed to modulate the protein's ability to bind DNA and regulate gene expression. microbiologyresearch.orgnih.gov The importance of this domain is underscored by the observation that two of the three SNPs distinguishing the M1UK lineage of S. pyogenes are located adjacent to each other within the PRD, suggesting they may alter the regulatory output in response to phosphorylation. biorxiv.orgbiorxiv.org

Conformational Dynamics and Ligand-Induced Changes

The function of regulatory proteins like RofA is often governed by conformational changes induced by the binding of ligands. elifesciences.orgnih.gov For RofA, the key "ligand" that modulates its activity is a phosphoryl group, transferred by the PTS. The phosphorylation of the PRD is hypothesized to induce a conformational change that alters the protein's DNA-binding affinity or its interaction with the transcriptional machinery. nih.govasm.org

While the precise allosteric changes in RofA have not been fully elucidated, studies on other PRD-containing regulators and transcriptional activators provide a model for this process. ebi.ac.uknih.gov For example, in the cyclic AMP receptor protein (CRP), the binding of its ligand (cAMP) causes the DNA-binding domain to become more flexible while the ligand-binding domain becomes less dynamic, ultimately activating the protein. nih.gov

Computational analyses of RofA from different S. pyogenes lineages predict that SNPs within the PRD alter the interaction with a key histidine residue. nih.govmicrobiologyresearch.org This suggests that these mutations may lead to subtle but significant differences in the protein's conformational state upon phosphorylation, thereby rewiring its regulatory network. This ligand-induced shift in conformational structure is a critical determinant of the protein's function. elifesciences.orgrsc.org

Identification of Protein Phosphorylation Sites

RofA is classified as a PRD-containing virulence regulator (PCVR) that is phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govasm.orgnih.gov In vitro experiments have demonstrated that purified RofA can be phosphorylated by the general PTS proteins, Enzyme I (EI) and the phosphocarrier protein (HPr). nih.govasm.orgnih.gov

In vivo studies have confirmed that RofA is phosphorylated in S. pyogenes when grown in a low-glucose medium, and this phosphorylation is not observed when the medium is supplemented with high levels of glucose. nih.govasm.org This finding directly links RofA's phosphorylation state to carbohydrate availability.

Interacting Proteins and Influencing Molecules

Interacting/Influencing MoleculeTypeRole in Relation to RofA
Enzyme I (EI)ProteinPart of the PTS; involved in the phosphorylation of RofA.
HPrProteinPart of the PTS; involved in the phosphorylation of RofA.
GlucoseSmall MoleculeInfluences the phosphorylation state of RofA.

Regulatory Mechanisms of Rofa Protein Activity

Transcriptional Autoregulation of rofA Gene

The RofA protein exhibits the ability to control its own synthesis through a process of transcriptional autoregulation. nih.govresearchgate.netbiorxiv.orgbiorxiv.org This feedback mechanism is a common feature among transcriptional regulators, enabling precise control over their intracellular concentrations. RofA functions as a positive regulator of its own transcription by binding to specific DNA sequences within its own promoter region. nih.govbiorxiv.orgbiorxiv.org

In Streptococcus pyogenes, the rofA gene is located adjacent to the prtF gene, which it also regulates, but they are transcribed in opposite directions. nih.gov Detailed analysis using DNase I protection assays has revealed that RofA interacts with two separate and distinct sites within the DNA region between the rofA and prtF promoters. nih.govresearchgate.net One of these is a smaller, 17-base-pair site located next to the rofA promoter, which is directly involved in the autoregulation of the rofA gene. nih.govresearchgate.net The second, larger site is 40 base pairs long and is situated near the prtF promoter. nih.gov The concentration of the this compound is critical for its regulatory function; experimental overexpression of RofA from a plasmid results in the activation of its target genes regardless of the host strain or environmental conditions, underscoring the dose-dependent nature of its activity. nih.gov

Table 1: RofA Binding Sites in the prtF-rofA Intergenic Region

Binding Site Location Size (Base Pairs) Primary Regulatory Function Source
Adjacent to rofA promoter 17 Autoregulation of rofA transcription nih.govresearchgate.net
Adjacent to prtF promoter 40 Regulation of prtF transcription nih.gov

Post-Translational Modification and Regulation

Post-translational modifications (PTMs) are covalent chemical alterations made to a protein after its synthesis by ribosomes. news-medical.netthermofisher.comwikipedia.org These modifications, which include phosphorylation, acetylation, methylation, and glycosylation, are critical for expanding the functional diversity of the proteome. news-medical.netthermofisher.comnih.gov PTMs can profoundly affect a protein's structure, stability, cellular localization, and its interactions with other molecules, thereby regulating its biological activity. news-medical.netthermofisher.comwikipedia.org For the this compound, phosphorylation stands out as a key post-translational mechanism that governs its function. nih.govasm.orgnih.govresearchgate.net

RofA is classified as a PRD-containing virulence regulator (PCVR), a family of regulators whose activity is often modulated by the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). biorxiv.orgnih.govnih.govresearchgate.net The PTS is a central metabolic pathway in many bacteria, responsible for the transport and phosphorylation of various carbohydrates. nih.govnih.govresearchgate.netfrontiersin.org It also plays a crucial role in signal transduction, linking carbohydrate availability to the regulation of gene expression. nih.govnih.govresearchgate.net This regulation is frequently achieved through the direct phosphorylation of transcriptional regulators at their conserved PTS-regulatory domains (PRDs). nih.govnih.govresearchgate.netfrontiersin.org

The PTS functions as a phosphorelay cascade, initiated by the transfer of a high-energy phosphate (B84403) group from phosphoenolpyruvate (PEP). researchgate.netfrontiersin.orgresearchgate.net This phosphate is passed along a series of general PTS proteins, namely Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), before being transferred to sugar-specific enzymes. researchgate.netfrontiersin.orgresearchgate.net Research has demonstrated that purified this compound can be directly phosphorylated in vitro by the core PTS components, EI and HPr. nih.govasm.orgnih.govresearchgate.net This phosphorylation event is thought to occur on specific, conserved histidine residues located within the PRDs of the this compound. nih.govnih.gov This direct interaction provides a molecular link between the cell's metabolic sensing machinery (the PTS) and the control of virulence factor expression mediated by RofA. nih.govasm.orgnih.govresearchgate.net

The phosphorylation state of the this compound is dynamically influenced by the availability of carbohydrates in the environment, with glucose being a particularly important effector. nih.govasm.orgnih.govresearchgate.net This connection allows the bacterium to coordinate its virulence programs with its metabolic capabilities. nih.govnih.govresearchgate.net

In vivo experiments in Streptococcus pyogenes have successfully detected the phosphorylated form of RofA when the bacteria are cultivated in a medium containing low levels of glucose. nih.govasm.orgnih.govresearchgate.net In stark contrast, when the growth medium is supplemented with a tenfold higher concentration of glucose, the phosphorylated version of RofA becomes undetectable. nih.govasm.orgnih.govresearchgate.net This finding strongly indicates that an abundance of a preferred carbohydrate like glucose leads to the inhibition of RofA phosphorylation. nih.govasm.orgnih.gov The mechanism is tied to the phosphorylation status of the PTS components themselves; when glucose is actively being transported and phosphorylated, the phosphate flux is directed towards the sugar, leaving PTS components like HPr in a dephosphorylated state and thus unable to phosphorylate RofA. frontiersin.org This regulatory switch ensures that the expression of RofA-controlled genes is coupled to the nutritional signals of the host environment. nih.govnih.govresearchgate.net

**Table 2: Effect of Glucose on RofA Phosphorylation in *S. pyogenes***

Growth Condition Glucose Concentration RofA Phosphorylation Status Source
C Medium Low Detected nih.govasm.orgnih.govresearchgate.net
C Medium + Supplement High (10-fold) Not Observed nih.govasm.orgnih.govresearchgate.net

Phosphorylation by Phosphotransferase System (PTS) Proteins (EI, HPr)

Influence of Environmental Cues on this compound Expression and Activity

The expression and regulatory activity of the this compound are responsive to a variety of signals from the external environment, allowing the bacterium to adapt to different host niches. nih.govpnas.org Among the most significant of these cues are the ambient levels of oxygen and fluctuations in temperature. nih.govnih.govpnas.org

Oxygen availability is a critical environmental factor that modulates RofA's regulatory function. nih.govnih.gov In certain strains of S. pyogenes, the this compound acts as a transcriptional activator for the prtF gene, which encodes the fibronectin-binding adhesin, protein F. nih.govresearchgate.net Notably, this activation by RofA occurs specifically under anaerobic (low-oxygen) conditions. nih.govresearchgate.net

Experimental evidence shows that when the rofA gene is inactivated in these strains, the anaerobic induction of prtF transcription is abolished. nih.gov Interestingly, under aerobic (high-oxygen) conditions, the absence of a functional this compound has no discernible effect on the expression of prtF. nih.gov This suggests a complex regulatory network where the influence of RofA is conditional upon the oxygen tension, and other regulatory factors may govern prtF expression in the presence of oxygen. nih.gov The partial pressure of oxygen has thus been identified as a key environmental stimulus influencing the expression of virulence factors, with RofA playing a central role in mediating this response. nih.gov

Temperature is another crucial physical parameter that influences the expression of the rofA gene. pnas.org S. pyogenes can encounter varying temperatures within a human host, from the cooler environment of the skin to the stable core body temperature of 37°C found in the blood. pnas.org Global transcriptome analyses have revealed that the transcription of the rofA gene is significantly altered in response to changes in growth temperature. pnas.org Specifically, a shift in temperature from 37°C down to 29°C leads to a change in the level of rofA transcripts. pnas.org

This finding demonstrates that S. pyogenes possesses the ability to sense and respond to temperature fluctuations by modulating the expression of key regulatory proteins like RofA. pnas.org While the direct effect of temperature on this compound activity follows general principles of enzyme kinetics—where activity increases with temperature up to an optimal point before denaturation occurs—the transcriptional response adds another layer of control. savemyexams.comlsbu.ac.uk This temperature-sensitive regulation of rofA implies the existence of a broad gene regulatory network that allows the pathogen to adapt its virulence profile to different thermal environments within the host. pnas.org

Mentioned Compounds

Oxygen Levels

Single Nucleotide Polymorphisms (SNPs) and Regulatory Impact

Single nucleotide polymorphisms (SNPs) within the rofA gene have been identified as key factors influencing the regulatory activity of the this compound, particularly in distinguishing different lineages of Streptococcus pyogenes. These genetic variations can lead to alterations in protein function and, consequently, changes in the expression of target genes.

M1UK Lineage-Specific rofA SNPs and Their Transcriptomic Effects

A significant development in the study of Streptococcus pyogenes has been the emergence of the M1UK toxigenic lineage, which is characterized by three specific non-synonymous SNPs in the rofA gene. nih.govmicrobiologyresearch.org These SNPs result in amino acid substitutions at positions 318 (Methionine to Isoleucine), 319 (Phenylalanine to Valine), and 491 (Aspartic acid to Asparagine). nih.gov Two of these changes are located in the PRD domain of the this compound. nih.govbiorxiv.org

RNA sequencing analysis has been employed to characterize the RofA regulon in both the pandemic M1global and the emergent M1UK lineages. nih.govnih.gov Deletion of the rofA gene in M1global strains resulted in the altered expression of 14 genes. nih.govmicrobiologyresearch.orgnih.gov In contrast, deleting rofA in M1UK strains affected the expression of 16 genes, nine of which were unique to this lineage. nih.govmicrobiologyresearch.orgnih.gov The only genes commonly regulated by RofA in both lineages were those located in the pilus locus, where RofA acts as a positive regulator. nih.govmicrobiologyresearch.org This indicates that the regulatory effects of RofA on other genes are strain- and lineage-specific. nih.govnih.gov

Further investigation into the direct impact of the three M1UK-specific SNPs revealed complex regulatory consequences. When these three SNPs were introduced into an M1global strain, there was no significant impact on gene expression. nih.govmicrobiologyresearch.orgnih.gov However, when the SNPs were reversed to the M1global sequence within an M1UK strain, it resulted in a surprising number of transcriptomic changes. nih.govmicrobiologyresearch.orgnih.gov These changes partially mirrored the effects observed when the entire rofA gene was deleted in the same M1UK strain, highlighting the significant regulatory role these specific SNPs play in the M1UK lineage. nih.govbiorxiv.org

Table 1: Comparison of RofA Regulons in M1global and M1UK Lineages

FeatureM1global LineageM1UK Lineage
Defining rofA SNPs Wild-typeM318I, F319V, D491N
Genes with Altered Expression upon rofA Deletion 1416
Unique Genes in Regulon 6 (non-pilus locus)9
Commonly Regulated Genes Pilus locus genesPilus locus genes

Computational Prediction of SNP Impact on PRD Domain Interactions

To understand the molecular mechanism behind the altered regulatory activity, computational analyses have been performed. nih.govnih.gov These predictive models focused on the structural impact of the SNPs on the PRD domain of the this compound. nih.govbiorxiv.org The PRD domain is known to be involved in signal transduction, often through phosphorylation, in response to environmental cues like sugar availability. nih.govbiorxiv.org

The computational analysis predicted that the amino acid substitutions characteristic of the M1UK lineage would alter the protein's interaction with a key histidine residue within the PRD domain. nih.govmicrobiologyresearch.orgbiorxiv.orgnih.gov Such changes in intramolecular interactions could potentially affect the phosphorylation state of the RofA PRD domain. nih.govmicrobiologyresearch.orgscilit.com While these computational predictions provide a strong hypothesis, further experimental investigation is required to confirm whether the M1UK-specific SNPs directly alter the phosphorylation of the this compound and thereby modify its regulatory function. nih.govnih.gov

Transcriptional Regulatory Network Mediated by Rofa Protein

DNA Binding Specificity and Promoter Recognition

The regulatory activity of RofA is fundamentally linked to its ability to bind to specific DNA sequences within the promoter regions of its target genes. asm.orgnih.gov This interaction is a key determinant of whether a gene is activated or repressed, forming the basis of the RofA-mediated transcriptional network. The protein is predicted to contain helix-turn-helix (HTH) DNA binding domains in its N-terminal region, a common motif for DNA-binding proteins. asm.orgnih.govusc.edu

The specific DNA sequences that RofA recognizes, known as RofA binding boxes, have been identified primarily through DNase I protection assays, also called footprinting. nih.govresearchgate.netasm.org This technique reveals the precise locations where a protein binds to a DNA strand, protecting it from enzymatic cleavage.

In seminal studies investigating the regulation of the fibronectin-binding adhesin, protein F (encoded by the prtF gene), researchers analyzed the intergenic region between rofA and prtF. asm.orgresearchgate.net These experiments demonstrated that RofA binds to two distinct sites within this region:

A smaller binding site , approximately 17 base pairs (bp) in length, located adjacent to the rofA promoter. asm.orgnih.govresearchgate.net

A larger binding site , spanning about 40 bp, situated next to the prtF promoter. asm.orgnih.govresearchgate.net

Further analysis of the larger 40 bp site suggests it may be composed of two 17-bp sequences arranged as an inverted repeat, separated by a 9 bp spacer. researchgate.net While a consensus binding sequence was identified from these sites, this specific motif is not found upstream of all other genes regulated by RofA. frontiersin.org This suggests that RofA may utilize different binding sequences or that some of its regulatory effects are indirect. frontiersin.orgmicrobiologyresearch.org

The two identified RofA binding sites in the rofA-prtF promoter region have distinct and non-interchangeable roles in gene regulation. nih.govresearchgate.net This functional separation allows for precise control over the expression of both the regulator (rofA) and its target gene (prtF).

The small 17 bp site: This site is primarily involved in the autoregulation of rofA. asm.orgnih.govresearchgate.net Its presence contributes to the positive regulation of rofA transcription but does not directly influence the transcription of prtF. asm.orgresearchgate.net This creates a positive feedback loop where RofA enhances its own production.

The large 40 bp site: This site is essential for the activation of prtF transcription. nih.govresearchgate.net It is also required for the full activation of rofA. nih.gov This site appears to be a common recognition sequence that can be utilized in both RofA-dependent and RofA-independent regulatory pathways, highlighting its central role in a complex, interacting regulatory network. nih.gov

This division of labor between binding sites demonstrates a sophisticated mechanism for differential gene regulation, where a single regulatory protein can fine-tune the expression of multiple genes through its interaction with distinct DNA elements.

Identification of RofA Binding Boxes in Target Promoters

Direct and Indirect Regulatory Targets (RofA Regulon)

The RofA regulon encompasses all the genes whose expression is controlled by the RofA protein. This regulation can be positive (activation) or negative (repression) and can occur through direct binding of RofA to a gene's promoter or indirectly through a cascade involving other regulatory molecules. frontiersin.orgnih.gov The composition of the RofA regulon can vary significantly between different S. pyogenes strains and lineages, indicating a high degree of regulatory plasticity. nih.govmicrobiologyresearch.org

RofA was first identified as a positive regulator and is known to activate the transcription of a variety of genes, many of which are involved in adhesion and colonization. nih.govnih.gov Deletion of rofA in several strains leads to the downregulation of numerous genes, confirming its predominant role as a transcriptional activator. nih.gov

Below is a table of genes reported to be positively regulated by RofA.

Gene/OperonFunctionNotes on Regulation
prtF (Protein F1)Fibronectin-binding protein, adhesinOne of the first and best-characterized targets; activated by direct RofA binding. asm.orgnih.govresearchgate.net
rofATranscriptional regulatorAutoregulated via a positive feedback loop. nih.govasm.orgresearchgate.net
Pilus Locus (e.g., FCT region genes)Pili formation, adhesion, collagen bindingConsistently identified as a major target of positive regulation across different strains. nih.govbiorxiv.orgnih.gov
speBCysteine protease, virulence factorPositively regulated in some strains, though the effect can be strain-dependent. nih.govresearchgate.net
bglA2 operonCellobiose phosphotransferase system (PTS) transporterPositively regulated, linking RofA to carbohydrate metabolism. biorxiv.org
Citrate (B86180) lyase operon (citABCDE)Citrate metabolism, pH toleranceRegulation observed in some, but not all, emm1 strains. biorxiv.org

In addition to its role as an activator, RofA also functions as a negative regulator, repressing the expression of several important virulence factors and other regulators. nih.gov This repressive activity is often indirect, as a consensus RofA binding box is typically absent from the promoters of these negatively controlled genes. nih.gov

Below is a table of genes reported to be negatively regulated by RofA.

Gene/OperonFunctionNotes on Regulation
mgaGlobal virulence gene regulatorRofA negatively influences mga expression, thereby indirectly affecting the entire Mga regulon. nih.govbiorxiv.org
sagA (SLS operon)Streptolysin S, hemolysinRepression reported in certain serotypes. nih.govnih.gov
speAStreptococcal pyrogenic exotoxin ANegative regulation is emm-type specific; observed in emm6 but not emm2 or most emm1 strains. nih.govnih.govbiorxiv.org
Capsule operon (hasABC)Hyaluronic acid capsule biosynthesisUpregulated in the absence of RofA in M1T1 strains, indicating negative regulation by RofA. nih.govasm.org
glnQ.2Glutamine transport ATP-binding proteinIdentified as a negatively regulated target in M1UK strains. biorxiv.org

Positive Transcriptional Regulation of Genes

Interplay with Other Global Regulators and Two-Component Systems

The RofA regulatory network does not operate in isolation. It is intricately connected with other global regulatory systems in S. pyogenes, including other standalone regulators and two-component systems (TCSs). asm.orgresearchgate.netpnas.org These interactions create a complex web of control that allows the bacterium to integrate multiple environmental signals and produce a coordinated response.

Interaction with Mga: RofA can act as a negative regulator of mga, a master regulator of virulence. nih.gov By repressing mga transcription, RofA can indirectly downregulate the entire Mga regulon, which includes key virulence factors like the M protein (emm) and C5a peptidase (scpA). nih.govbiorxiv.org This places RofA in a hierarchical position above Mga in certain regulatory circuits.

Relationship with Nra: RofA shares significant homology with another RALP family member, Nra (Negative regulator of GAS). nih.gov While RofA is primarily a positive regulator, Nra often functions as a negative regulator, repressing its own gene and adjacent operons that include genes for fibronectin and collagen binding. nih.gov The presence and interplay of rofA and nra, which vary between serotypes, contribute to the diverse patterns of virulence gene expression observed in GAS. frontiersin.orgnih.gov

Connection to the CovR/S System: The CovR/S (or CsrRS) two-component system is a major global regulator that represses the expression of numerous virulence factors. asm.orgnih.gov The interplay with RofA appears to be indirect but significant. CovR/S negatively regulates the transcription of rivR, another RofA-like protein. asm.orgnih.gov RivR, in turn, requires a functional CovR/S system to exert its own regulatory control over targets like the hyaluronic acid capsule operon (hasABC). asm.org This establishes a regulatory cascade where the master TCS, CovR/S, controls a RALP family member, linking these major regulatory networks.

Compound and Gene Name Reference Table

Name MentionedTypeFull Name/Description
This compoundProteinRegulator of F protein
rofAGeneGene encoding the this compound
prtFGeneGene encoding Protein F, a fibronectin-binding protein
speBGeneGene encoding Streptococcal pyrogenic exotoxin B (a cysteine protease)
Pilus LocusGene clusterGenes in the Fibronectin-binding, Collagen-binding, T-antigen (FCT) region
mgaGeneGene encoding the Multiple Gene Regulator of group A streptococcus
sagAGeneGene in the operon for Streptolysin S production
speAGeneGene encoding Streptococcal pyrogenic exotoxin A
hasABCGene operonGenes for hyaluronic acid capsule biosynthesis
NraProteinNegative regulator of group A streptococcus, a RofA-like protein
CovR/SProtein SystemControl of Virulence Regulator/Sensor two-component system
RivRProteinRofA-like protein IV, a transcriptional regulator
bglA2GeneGene for a Beta-glucosidase, part of a PTS operon
glnQ.2GeneGene for a glutamine transport ATP-binding protein
citABCDEGene operonGenes for the citrate lyase complex
emmGeneGene encoding the M protein
scpAGeneGene encoding the C5a peptidase
HTHProtein MotifHelix-Turn-Helix DNA-binding domain
PTSSystemPhosphotransferase System for sugar transport

Interaction with Mga Regulator

RofA and the Mga (multigene activator) regulator are both significant stand-alone virulence regulators in S. pyogenes. nih.gov RofA is considered a paralog of Mga, and both are part of a family of PRD-containing virulence regulators (PCVRs). nih.gov The interaction between RofA and Mga is complex and can be antagonistic. In certain serotypes, such as M6, RofA has been shown to down-regulate the expression of mga. nih.govnih.gov This, in turn, can modulate the expression of genes within the Mga regulon, which encompasses a significant portion of the GAS transcriptome, including key virulence factors like M protein and C5a peptidase. nih.govnih.govasm.org However, this regulatory effect is not universal across all strains. For instance, in some emm1 strains, deletion of rofA did not confirm a repressive effect on mga. biorxiv.org This highlights the strain-specific nature of the RofA-Mga interaction.

The regulatory influence of RofA extends to a variety of virulence factors, sometimes in opposition to Mga's effects. For example, while RofA up-regulates the transcription of genes in the FCT (fibronectin-binding, collagen-binding, T-antigen) region, it represses the transcription of streptolysin S (sagA), the SpeB protease, and the superantigen SpeA. nih.govnih.gov This intricate interplay between RofA and Mga allows S. pyogenes to fine-tune its virulence gene expression in response to different environmental cues within the host.

Cross-talk with CovR/S System

The CovR/S (Control of Virulence/Capsule Synthesis Regulator) system is a major two-component regulatory system in S. pyogenes that primarily acts as a repressor of virulence factor expression. nih.govasm.orgcdc.gov It controls approximately 10% of the GAS transcriptome. asm.org The regulatory networks of RofA and CovR/S are interconnected. For instance, RivR (Ralp4), a member of the RofA-like protein family, has been shown to require CovR activity for the regulation of the hasABC operon (hyaluronic acid capsule biosynthesis) and the grab gene (protein G-related α2-macroglobulin-binding protein). asm.org This indicates that the regulatory effects of some RALP family members are channeled through the CovR/S system.

Furthermore, both RofA and CovR/S regulate the expression of the hyaluronic acid capsule, albeit in different ways. In an M1T1 strain, the absence of RofA led to an upregulation of the capsule operon and a subsequent increase in capsule production. nih.govnih.govresearchgate.net Conversely, the CovR/S system is a well-established repressor of capsule synthesis. cdc.gov This suggests a complex regulatory circuit where RofA and CovR/S exert opposing influences on this critical virulence factor. The interaction is further complicated by the fact that CovR/S is known to regulate at least 26 other regulators, including some members of the RALP family. tandfonline.com

Links to Carbon Catabolite Repression (CCR)

Carbon catabolite repression (CCR) is a crucial mechanism that allows bacteria to preferentially utilize favorable carbon sources like glucose over less favorable ones. nih.govasm.org In S. pyogenes, CCR is not only linked to metabolism but also to the regulation of virulence. nih.gov The this compound is a key player in this connection. RofA is classified as a PRD-containing virulence regulator (PCVR), meaning it contains PTS-regulatory domains (PRDs) that can be phosphorylated by the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS). nih.govnih.gov This system is central to carbohydrate uptake and metabolic gene regulation. nih.gov

Research has shown that RofA can be phosphorylated by the PTS proteins EI and HPr. nih.govnih.gov This phosphorylation is influenced by glucose availability; phosphorylated RofA was detected in vivo when S. pyogenes was grown in a low-glucose medium, but not when the medium was supplemented with high levels of glucose. nih.govnih.gov This suggests that RofA's regulatory activity is directly tied to the metabolic state of the cell, allowing it to coordinate virulence gene expression with nutrient availability. nih.gov For example, the absence of RofA in an M1T1 strain resulted in the differential expression of genes involved in both carbohydrate metabolism and virulence. nih.gov While the primary mediator of CCR in many Gram-positive bacteria is the protein CcpA, some regulatory pathways in S. pyogenes, such as the repression of malate (B86768) catabolism by glucose, function independently of CcpA. asm.org The phosphorylation of RofA by the PTS represents a CcpA-independent link between carbon metabolism and virulence regulation. nih.gov

Compound and Gene/Protein List

NameType
RofAProtein
MgaProtein
CovR/SProtein System
NraProtein
Ralp3Protein
RivRProtein
SfbI (protein F)Protein
M proteinProtein
C5a peptidaseProtein
Streptolysin SToxin
SpeBProtease
SpeASuperantigen
Hyaluronic acidPolysaccharide
GRABProtein
EIProtein
HPrProtein
CcpAProtein
prtFGene
mgaGene
sagAGene
hasABCGene Operon
grabGene

Role of Rofa Protein in Bacterial Physiology and Virulence Mechanisms

Regulation of Adhesion and Host Cell Interaction Molecules

RofA is a key regulator of several bacterial surface proteins that mediate interaction with host cells and the extracellular matrix.

Control of Fibronectin-Binding Protein (Protein F1/PrtF) Expression

RofA was initially identified as a positive transcriptional regulator of the gene encoding the fibronectin-binding protein, prtF (also known as prtF1 or sfbI), particularly in GAS serotype M6 strains psu.edunih.govnih.govnih.govasm.orgresearchgate.netasm.org. Protein F1 is a major adhesin that facilitates bacterial binding to fibronectin, a crucial step in the pathogenesis of GAS infections psu.edunih.govasm.org. This binding promotes bacterial adherence to human epithelial tissues and can also contribute to internalization into host cells nih.govasm.org.

RofA exerts its positive regulatory effect on prtF transcription by binding to specific DNA sites in the intergenic region between the divergently transcribed rofA and prtF genes psu.eduasm.orgresearchgate.netnih.gov. Studies have identified two distinct RofA binding sites in this region: a smaller 17 bp site near the rofA promoter and a larger 40 bp site near the prtF promoter asm.orgresearchgate.netnih.gov. The larger site appears to be required for the activation of prtF transcription asm.orgresearchgate.netnih.gov. The regulatory activity of RofA on prtF expression can be influenced by environmental conditions, such as oxygen levels, and can also involve RofA-independent pathways nih.govasm.orgresearchgate.netasm.org.

Modulation of Pilus Biogenesis and Expression

RofA is a positive regulator of genes located within the fibronectin-binding, collagen-binding, T-antigen (FCT) locus, which includes genes involved in pilus biogenesis nih.govnih.govasm.orgbiorxiv.orgbiorxiv.orgresearchgate.netmdpi.comresearchgate.net. Pili are surface appendages that contribute to bacterial adherence and colonization mdpi.comresearchgate.netannualreviews.orgnih.gov. RofA, along with its homologue Nra, are RALP transcriptional regulators that control the expression of pilus-related genes in different S. pyogenes strains mdpi.comresearchgate.net. In most cases, RofA acts as a positive regulator for these genes mdpi.comresearchgate.net.

RNA sequencing studies in S. pyogenes M1T1 strains have shown that the pilus operon is consistently downregulated in the absence of RofA, further supporting its role as a positive regulator of pilus biogenesis nih.govasm.orgnih.gov. The regulation of pilus expression by RofA can be strain-specific nih.govbiorxiv.orgmdpi.comnih.gov.

Impact on Bacterial Adherence to Eukaryotic Cells

By regulating the expression of adhesins like Protein F1 and pili, RofA directly impacts the ability of S. pyogenes to adhere to eukaryotic cells asm.orgnih.govasm.org. Studies using rofA mutants have demonstrated decreased adherence to epithelial cells compared to wild-type strains asm.orgnih.gov. This reduction in adherence correlates with decreased fibronectin binding, suggesting that the altered matrix protein binding due to reduced Protein F1 expression is a significant factor in the changes in cell adhesion nih.gov. For example, a rofA mutant in a serotype M6 strain showed a 40% decrease in eukaryotic cell attachment nih.gov.

Influence on Bacterial Internalization by Host Cells

Beyond adherence, RofA also influences the internalization of S. pyogenes into host cells psu.eduasm.orgnih.govasm.orgmdpi.comnih.govnih.gov. Protein F1, whose expression is positively regulated by RofA, is known to promote the internalization of bacteria by epithelial cells, often through interactions with host cell integrins via bound fibronectin psu.edunih.govasm.orgresearchgate.netmdpi.com.

Consistent with its positive regulation of Protein F1, rofA mutants exhibit reduced eukaryotic cell internalization rates nih.govasm.orgnih.gov. This suggests that RofA's control over adhesin expression is crucial for efficient bacterial uptake by host cells nih.govasm.org. The strain-specific variability observed in the RofA regulon size is associated with different patterns of host cell attachment and internalization psu.edu.

Control of Extracellular Virulence Factor Production

RofA's regulatory scope extends to extracellular virulence factors, which are secreted or released by the bacteria and contribute to pathogenesis by interacting with the host environment or immune system asm.orgbiorxiv.orgasm.orgmdpi.com.

Regulation of M-protein (emm) Expression

The M-protein, encoded by the emm gene, is a major surface-located virulence factor in S. pyogenes known for its role in resisting phagocytosis asm.orgucsd.edu. While the expression of the emm gene is primarily controlled by the Mga regulator, RofA has also been shown to influence emm expression in a strain- and serotype-dependent manner nih.govnih.govasm.orgnih.govbiorxiv.org.

In a serotype M6 strain, a functional rofA gene appeared to have a potentially indirect negative influence on the expression of emm6 nih.govasm.org. This contrasts with the Mga regulator, which is a positive regulator of emm expression ucsd.edufrontiersin.org. The influence of RofA on emm expression can vary between different serotypes and may involve complex regulatory circuits nih.gov. RNA sequencing data in M1T1 strains also indicate that RofA can impact the expression of virulence genes, which include emm nih.govasm.org.

Modulation of Hyaluronic Acid Capsule Synthesis (hasB)

The hyaluronic acid capsule is a crucial virulence factor for S. pyogenes, contributing to immune evasion and adherence. asm.orgasm.org Research indicates that RofA influences the synthesis of this capsule, which is encoded by the hasABC operon. nih.govpsu.edu Studies have shown that in the absence of RofA, the capsule operon, including hasB, can be upregulated, leading to increased capsule production. nih.govasm.orgasm.org This increased capsule can correlate with decreased adherence to host cells like keratinocytes. nih.govasm.org Another RofA-like protein, RALP3, has also been shown to strongly repress the hyaluronic acid capsule. asm.org

Table 1: Impact of RofA Deletion on Capsule Operon Expression

Gene OperonEffect of RofA Deletion (M1T1 strain 5448, exponential growth)Correlation with PhenotypeSource
Capsule (hasABC)UpregulatedIncreased capsule production, decreased adherence to keratinocytes nih.govasm.orgasm.org

Influence on Superantigen (speA) Expression

Superantigens like SpeA are potent toxins that can trigger excessive immune responses, contributing to the severity of streptococcal infections. RofA has been reported to influence the expression of the speA gene. nih.govpsu.edunih.gov However, the nature of this regulation appears to be strain- and serotype-dependent. nih.govnih.gov Some studies suggest RofA can negatively regulate speA expression in certain serotypes, such as M6. nih.govpsu.edunih.gov Conversely, this negative regulation was not observed in other serotypes like M2 or in certain M1 lineages. nih.govpsu.edu

Table 2: Reported Influence of RofA on speA Expression by Serotype

SerotypeReported RofA Effect on speA ExpressionSource
M6Negative regulation (suppression) nih.govpsu.edunih.gov
M2No negative regulation observed psu.edu
M1 (certain lineages)No negative regulation observed nih.gov

Control of Streptolysin S (sagA) and Streptokinase (ska) Expression

Streptolysin S (encoded by sagA) and streptokinase (encoded by ska) are secreted virulence factors involved in immune evasion and tissue degradation. psu.edu RofA has been implicated in regulating the expression of both sagA and ska. nih.govpsu.edunih.gov Similar to speA, the regulatory effect of RofA on these genes can vary depending on the strain and serotype. psu.edu In some strains, RofA has been shown to exert negative transcriptional control over sagA and ska. psu.edu Another RofA-like protein, RALP3, has also been found to impact sagA expression. asm.org

Table 3: Reported Influence of RofA on sagA and ska Expression

GeneReported RofA Effect (Serotype M2)Source
sagANegative transcriptional control psu.edu
skaNegative transcriptional control psu.edu

Effects on Cysteine Protease (speB) Operon

The cysteine protease SpeB, encoded by the speB operon, is a secreted enzyme that can cleave various host proteins, potentially contributing to tissue damage and immune modulation. nih.govplos.org The regulation of speB expression is complex and influenced by multiple factors. nih.gov While some early reports suggested RofA might positively regulate the speB operon, other studies indicate a negative regulatory role for RofA on speB expression in certain strains. nih.govnih.govnih.gov For instance, RofA has been reported to repress transcription of speB. nih.gov Additionally, the RofA-like protein RALP3 has been shown to strongly repress the expression of speB, with a ΔRALP3 mutant showing increased speB transcript levels and protease activity. asm.org

Table 4: Reported Influence of RofA/RALP3 on speB Expression

RegulatorReported Effect on speB ExpressionSource
RofANegative regulation (repression) in certain strains nih.govnih.gov
RALP3Strong repression (increased expression in mutant) asm.org

Linking Metabolic Status to Virulence Gene Expression

Bacterial pathogens like S. pyogenes must sense and respond to the availability of nutrients in their environment to coordinate the expression of genes required for both metabolism and virulence. nih.govasm.org RofA is hypothesized to play a role in coupling sugar metabolism with virulence regulation. nih.govasm.orgresearchgate.netnih.gov

Coordination through Phosphotransferase System (PTS)

The phosphoenolpyruvate (B93156) (PEP) phosphotransferase system (PTS) is a key bacterial pathway involved in the uptake and phosphorylation of carbohydrates and in regulating metabolic gene expression. nih.govasm.orgasm.org Regulation by the PTS can occur through the phosphorylation of transcriptional regulators containing PTS-regulatory domains (PRDs). nih.govasm.orgnih.govasm.org RofA is a putative member of the family of PRD-containing virulence regulators (PCVRs). nih.govasm.orgnih.gov Studies have shown that purified RofA can be phosphorylated in vitro by PTS proteins EI and HPr. nih.govasm.orgresearchgate.netnih.gov Furthermore, phosphorylated RofA has been detected in vivo when S. pyogenes is grown in low-glucose conditions, but not when glucose is abundant. nih.govasm.orgresearchgate.netnih.gov This suggests that RofA's phosphorylation status, influenced by glucose levels via the PTS, may be a mechanism by which it coordinates sugar metabolism with the regulation of virulence genes. nih.govasm.orgresearchgate.netnih.gov Mutations in putative histidine residues within RofA's PRDs have been shown to affect its in vivo phosphorylation. nih.govasm.orgresearchgate.netnih.gov

Involvement in Other Cellular Processes

Beyond the specific virulence factors mentioned, RofA is involved in regulating the expression of other genes, contributing to broader aspects of bacterial physiology and interaction with the host. RofA was initially identified as a positive regulator of the gene encoding the fibronectin-binding protein PrtF (prtF), which is involved in adherence to host tissues. nih.govpsu.edunih.govnih.gov RofA binds specifically to DNA in the promoter regions of its target genes, including prtF and rofA itself, indicating autoregulation. nih.govresearchgate.net The RofA regulon can include genes involved in pilus biogenesis, which were found to be downregulated in a rofA mutant in one study. nih.govasm.orgasm.org RofA's influence on bacterial adherence and internalization into eukaryotic cells has also been observed, with rofA mutants exhibiting reduced internalization rates. nih.gov The presence and regulatory patterns of RofA and other RALPs can vary among different S. pyogenes strains and serotypes, contributing to strain-specific differences in virulence factor expression and host cell interactions. frontiersin.orgpsu.edu

Regulation of Ribosomal Protein Genes (e.g., rpsL)

Studies in Streptococcus pyogenes have demonstrated a link between RofA-like regulators and the control of ribosomal protein gene expression. Specifically, RofA2, a member of the RofA-like protein family, has been shown to control the expression of the ribosomal protein gene rpsL. psu.edunih.govmicrobiologyresearch.org Ribosomal proteins are fundamental components of ribosomes, the cellular machinery responsible for protein synthesis. The regulation of their expression is crucial for bacterial growth and adaptation. The finding that a virulence regulator like RofA2 influences the expression of a core ribosomal gene such as rpsL highlights a potential intersection between virulence regulation and fundamental cellular processes. psu.edunih.govmicrobiologyresearch.org

Potential Influence on Antibiotic Resistance

The regulation of ribosomal protein genes by RofA-like proteins has implications for antibiotic resistance. Aminoglycoside antibiotics, for instance, primarily target the bacterial ribosome, interfering with protein synthesis. Resistance to aminoglycosides can arise through various mechanisms, including modifications to ribosomal proteins. rnz.co.nzclinicallab.com Research on Streptococcus pyogenes has indicated that aminoglycoside resistance mediated by rpsL expression appears to be controlled by the virulence gene regulator RofA2. psu.edunih.govmicrobiologyresearch.org This suggests a potential, albeit indirect, influence of RofA-family regulators on antibiotic resistance phenotypes by modulating the expression of ribosomal components that can be targets of these drugs.

Roles in Stress Responses (e.g., acid resistance in Listeria monocytogenes GadR homologue)

RofA-family proteins are also involved in mediating bacterial responses to environmental stresses, which are often critical for survival within a host or in challenging external environments. A notable example is the role of a novel RofA-family transcriptional regulator, designated GadR, in controlling acid resistance in Listeria monocytogenes. asm.orgnih.govnih.govresearchgate.netresearchgate.net Listeria monocytogenes, a foodborne pathogen, encounters highly acidic conditions in the mammalian stomach, and the ability to survive this stress is essential for infection. asm.orgnih.govnih.govresearchgate.netresearchgate.net

GadR has been identified as a dominant regulator of acid resistance in L. monocytogenes. nih.govresearchgate.netresearchgate.net It positively influences the expression of the gadT2D2 operon, which encodes components of the glutamate (B1630785) decarboxylase system (GAD). asm.orgnih.govresearchgate.netresearchgate.net The GAD system is a key determinant of acid resistance, helping the bacterium maintain intracellular pH homeostasis under acidic conditions. asm.orgresearchgate.net GadR plays a critical role in the development of acid resistance, particularly in response to mild acid exposure, a phenomenon known as the adaptive acid tolerance response (ATR). asm.orgresearchgate.netresearchgate.net Studies have shown that the sequence variability in the gadR gene can account for previously observed differences in acid survival among different L. monocytogenes strains. asm.orgnih.govresearchgate.netresearchgate.net Deletion analysis of the gadT2D2 promoter region has identified specific palindromic sequences required for GadR-mediated induction, suggesting these serve as GadR binding sites. asm.orgresearchgate.netresearchgate.net

Advanced Methodological Approaches in Rofa Protein Research

Gene Manipulation and Expression Systems

Manipulating the rofA gene and utilizing controlled expression systems are fundamental approaches to investigate the role of RofA protein. These techniques enable researchers to alter rofA expression levels or modify the protein sequence, allowing for the study of the resulting phenotypic changes in S. pyogenes. Recombinant protein production techniques are also employed to obtain purified RofA for in vitro studies bosterbio.com. This typically involves cloning the rofA gene into an expression vector, transforming a suitable host organism (like E. coli or insect cells), and then inducing protein expression and subsequent purification bosterbio.comhelmholtz-munich.de.

Targeted Gene Deletion and Mutagenesis

Targeted gene deletion is a crucial technique to determine the necessity of the rofA gene for specific cellular processes or virulence phenotypes. By creating an isogenic mutant strain where the rofA gene is inactivated or removed, researchers can compare the characteristics of the mutant to the wild-type strain nih.govnih.gov. For example, deletion of rofA in S. pyogenes M1global strains led to altered expression of 14 genes, including non-pilus locus genes. researchgate.netmicrobiologyresearch.org. In M1UK strains, deletion of rofA resulted in altered expression of 16 genes, with 9 being unique to this lineage. researchgate.netmicrobiologyresearch.org.

Mutagenesis, particularly site-directed mutagenesis, is employed to investigate the importance of specific amino acid residues in RofA for its function, such as DNA binding or phosphorylation slideshare.netthermofisher.com. This involves introducing specific changes to the DNA sequence of rofA at desired positions slideshare.netthermofisher.com. Studies have used mutagenesis to examine the role of histidine residues within the putative PTS-regulatory domains (PRDs) of RofA, suggesting their contribution to in vivo phosphorylation nih.gov. Computational analysis has also predicted that interactions with a key histidine residue in the PRD domain of RofA may differ between M1UK and M1global lineages, potentially impacting RofA regulation microbiologyresearch.orgnih.govresearchgate.net.

Revertant Strain Construction and Complementation

To confirm that observed phenotypes in a rofA deletion mutant are specifically due to the absence of RofA and not unintended secondary mutations, revertant strains are constructed. A revertant strain is created by restoring the wild-type rofA gene sequence in the deletion mutant merriam-webster.com. If the revertant strain regains the wild-type phenotype, it provides strong evidence that the altered phenotype in the mutant was indeed caused by the rofA deletion.

Complementation studies involve introducing a functional copy of the rofA gene, often on a plasmid, into the rofA deletion mutant nih.govbiorxiv.org. This can involve expressing an epitope-tagged version of RofA to track its localization or confirm its presence nih.gov. Successful complementation, where the wild-type phenotype is restored in the mutant strain carrying the exogenous rofA gene, further validates the role of RofA in the observed phenotype nih.gov. For instance, complementation of a rofA mutant with an epitope-tagged RofA confirmed its function in regulating the pilus operon gene cpa nih.gov.

Transcriptomic Profiling Techniques

Transcriptomic profiling techniques are essential for understanding the global impact of RofA on gene expression. These methods allow researchers to identify the set of genes regulated by RofA, collectively known as the RofA regulon.

RNA Sequencing (RNA-seq) for Regulon Characterization

RNA sequencing (RNA-seq) is a powerful, high-throughput technique used to determine the complete set of RNA transcripts in a sample at a given time elifesciences.orguni-bonn.debioscientifica.com. In RofA research, RNA-seq is used to compare the transcriptomes of wild-type S. pyogenes strains and their isogenic rofA mutants researchgate.netmicrobiologyresearch.orgnih.govasm.org. By analyzing the differential gene expression between these strains, researchers can identify genes that are positively or negatively regulated by RofA researchgate.netmicrobiologyresearch.org.

RNA-seq analysis of an M1T1 strain revealed that in the absence of RofA, the pilus operon was downregulated, while the capsule operon was upregulated nih.govresearchgate.netasm.org. This correlated with increased capsule production and decreased adherence to keratinocytes nih.govasm.org. Studies comparing RofA regulons in different emm1 lineages (M1global and M1UK) using RNA-seq have shown both common and lineage-specific RofA-regulated genes researchgate.netmicrobiologyresearch.orgnih.gov. Deletion of rofA in M1global strains altered the expression of 14 genes, while in M1UK strains, 16 genes were affected, with 9 being unique to M1UK researchgate.netmicrobiologyresearch.org.

Data from RNA-seq experiments can be presented in various formats, including tables listing differentially expressed genes and their fold changes, or visually using volcano plots to highlight genes with significant expression changes researchgate.net.

Table 1: Examples of RofA-Regulated Genes Identified by RNA-seq

Gene/OperonRegulation by RofA (in absence of RofA)Observed Phenotypic CorrelationSource
Pilus operon (prtF, cpa, etc.)DownregulatedDecreased adherence to keratinocytes nih.govnih.govasm.org
Capsule operon (hasB)UpregulatedIncreased capsule production nih.govasm.org
speBAffected (strain-dependent)Not specified in source nih.gov
sagANegatively regulated (some serotypes)Not specified in source nih.gov
speANegatively regulated (some serotypes)Not specified in source nih.gov
bglA2 operonPositively regulated (M1UK)Not specified in source biorxiv.org
Spy1732Positively regulated (M1UK)Not specified in source biorxiv.org
Spy1736Positively regulated (M1UK)Not specified in source biorxiv.org
glnQ.2Negatively regulated (M1UK)Not specified in source biorxiv.org

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and accurate method used to quantify the expression levels of specific genes nih.govmdpi.comppjonline.org. It is frequently used to validate the results obtained from high-throughput methods like RNA-seq or microarrays for individual genes of interest nih.govmdpi.comazurebiosystems.com.

In RofA research, qRT-PCR is employed to confirm the differential expression of specific genes identified as part of the RofA regulon through RNA-seq biorxiv.org. For example, qRT-PCR was used to confirm that the mRNA transcripts of Spy0107 and Spy0109 were significantly reduced in a rofA mutant strain and that this reduction was reversed by complementation biorxiv.org. This technique provides a precise measurement of transcript abundance and is considered a reliable method for gene expression validation nih.govppjonline.org. Proper selection and validation of reference genes for normalization are crucial for accurate qRT-PCR results mdpi.comppjonline.org.

Northern Blot Analysis for Transcript Level Assessment

Northern blot analysis is a traditional molecular biology technique used to study gene expression by detecting specific RNA molecules within a sample azurebiosystems.comwikipedia.org. This method involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and then hybridizing the membrane with a labeled probe complementary to the target RNA sequence azurebiosystems.comwikipedia.orgslideshare.net.

While less high-throughput than RNA-seq, Northern blot analysis can be used to assess the size and abundance of specific RNA transcripts, providing insights into transcriptional regulation and potential RNA processing events azurebiosystems.comwikipedia.org. In the context of RofA research, Northern blot analysis has been used to study the expression of known virulence genes in rofA mutants nih.gov. For instance, a semiquantitative Northern blot hybridization analysis confirmed that the prtF1 message was significantly decreased in a rofA mutant nih.gov. This technique can complement RNA-seq data by providing a visual representation of transcript levels and confirming the presence of specific RNA species.

Molecular Interaction and DNA Binding Studies

Investigating how the this compound interacts with DNA is fundamental to understanding its role as a transcriptional regulator. Several in vitro and in vivo techniques are utilized for this purpose, providing insights into binding specificity, affinity, and the precise DNA sequences recognized by RofA.

DNase I Protection Assays

DNase I protection assays, also known as footprinting, are a key method for identifying the specific DNA sequences to which a protein binds. This technique relies on the principle that a protein bound to DNA will protect the binding site from cleavage by the enzyme DNase I. yeasenbio.com By comparing the digestion pattern of DNA in the presence and absence of the protein, the protected region, or "footprint," can be identified, revealing the protein's binding site. yeasenbio.com

In studies of RofA, DNase I protection assays have been used to investigate its interaction with target promoters, such as the intergenic region between the rofA and prtF genes in Streptococcus pyogenes. researchgate.netnih.govnih.govasm.orgresearchgate.net These assays have revealed that RofA binds to distinct sites within this region. For instance, RofA has been shown to bind to a smaller 17 bp site adjacent to the rofA promoter and a larger 40 bp site adjacent to the prtF promoter. researchgate.netnih.govnih.govasm.org Analysis using DNase I protection has further suggested that the larger 40 bp site might consist of two adjacent sites. nih.gov

Data from DNase I protection assays can be visualized on a gel, where the absence of bands in certain regions indicates protection by the bound protein. yeasenbio.com This provides a high-resolution view of the protein-DNA interaction. nih.gov

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay or band shift assay, is a widely used technique to detect protein-DNA or protein-RNA interactions and assess their specificity and affinity. nih.govnih.govwikipedia.org The principle of EMSA is based on the observation that a protein-nucleic acid complex migrates slower through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid probe. nih.govnih.govwikipedia.org This difference in mobility results in a "shift" or retardation of the DNA or RNA band on the gel when a binding protein is present. wikipedia.org

EMSA has been employed to confirm the DNA-binding activity of RofA. nih.govasm.org By incubating purified this compound with a labeled DNA fragment containing a putative binding site and then running the mixture on a gel, the formation of a slower-migrating complex indicates that RofA is binding to the DNA. nih.govwikipedia.org Competition assays, where unlabeled DNA fragments are included in the binding reaction, can be used with EMSA to assess the specificity of RofA's binding to a particular sequence. wikipedia.org

Reporter Gene Fusion Assays (e.g., PhoZ-containing reporter vector)

Reporter gene fusion assays are valuable tools for studying transcriptional regulation by proteins like RofA in vivo. This technique involves fusing the promoter region of a target gene to a reporter gene, which encodes an easily detectable protein product. The expression level of the reporter gene then serves as an indirect measure of the activity of the fused promoter and thus the regulatory effect of the protein of interest.

A novel reporter gene system utilizing a chimeric protein, PhoZF, has been developed and applied in studies of RofA. researchgate.netnih.govnih.govasm.orgresearchgate.net This system uses the phoZ gene from Enterococcus faecalis, encoding alkaline phosphatase, which is enzymatically active when secreted from the bacterial cell. researchgate.netasm.orgnih.govasm.org By fusing the N-terminal secretion domain of protein F (prtF) to the C-terminal enzymatic domain of PhoZ, a reporter protein is created whose activity is dependent on its export. researchgate.netasm.orgnih.gov When the expression of this phoZF reporter gene is driven by a promoter regulated by RofA, changes in alkaline phosphatase activity reflect the influence of RofA on that promoter's activity. researchgate.netasm.org

Studies using phoZF reporter fusions have provided insights into the functional significance of different RofA binding sites. For example, analysis of fusions to the prtF promoter revealed that a larger RofA binding site was required for the activation of prtF transcription, while a smaller site near the rofA promoter contributed to rofA autoregulation. researchgate.netnih.govnih.govasm.org

Protein Characterization and Modification Analysis

Beyond DNA binding, understanding the biochemical properties and post-translational modifications of the this compound is essential for a complete picture of its regulatory function. Techniques for protein characterization and modification analysis provide information on protein purity, size, and the presence of modifications such as phosphorylation. halolabs.comcusabio.com

Protein Purification and in vitro Assays (e.g., phosphorylation)

To study the intrinsic properties of RofA and its potential for modification, purification of the protein is often a necessary first step. Techniques such as affinity purification, often utilizing tags like a 6x-His tag, are commonly used to isolate the protein from bacterial lysates. researchgate.net

Once purified, RofA can be used in various in vitro assays to investigate its biochemical activities and modifications. For instance, in vitro phosphorylation assays are employed to determine if RofA can be phosphorylated by specific kinases. researchgate.netnih.govresearchgate.netraybiotech.comrevvity.com These assays typically involve incubating purified RofA with potential kinase enzymes and a source of phosphate (B84403), such as ATP (which can be radioactively labeled for detection). researchgate.netraybiotech.comrevvity.com Detection of phosphorylated RofA, for example, via phosphorimaging after separation by SDS-PAGE, indicates that the protein is a substrate for the tested kinase. researchgate.net Studies have shown that purified RofA-His can be phosphorylated in vitro by components of the phosphoenolpyruvate (B93156) transferase system (PTS), such as proteins EI and HPr. researchgate.netnih.govresearchgate.net

Western Blot Analysis (e.g., Phos-Tag gel for phosphorylation detection)

Western blot analysis is a standard technique used to detect specific proteins in a sample based on their molecular weight and their recognition by specific antibodies. halolabs.comatascientific.com.auh-h-c.com This method involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein. halolabs.comatascientific.com.auh-h-c.com

For detecting protein phosphorylation, Western blot can be combined with specialized techniques like using Phos-Tag gels. researchgate.netnih.govresearchgate.netfujifilm.comsemanticscholar.orgirvinesci.com Phos-Tag is a phosphate-binding molecule that, when incorporated into a polyacrylamide gel, causes phosphorylated proteins to migrate slower than their non-phosphorylated counterparts during electrophoresis. fujifilm.comirvinesci.comfujifilm.com This allows for the separation of different phosphorylation states of a protein, which can then be detected by Western blot using an antibody against the total protein or a phospho-specific antibody. researchgate.netresearchgate.net

Western blot analysis using Phos-Tag gels has been instrumental in demonstrating the in vivo phosphorylation of RofA. researchgate.netnih.govresearchgate.net By analyzing whole-cell lysates from bacteria expressing tagged RofA (e.g., RofA-FLAG) grown under different conditions, researchers can observe shifts in the RofA band corresponding to its phosphorylation status. researchgate.netnih.gov This approach has shown that RofA phosphorylation in Streptococcus pyogenes is influenced by glucose concentration. nih.govnih.gov

While standard Western blotting can confirm the presence and size of RofA asm.orgresearchgate.net, the use of Phos-Tag gels provides the added dimension of resolving and detecting phosphorylated forms of the protein, offering valuable insights into its regulatory mechanisms. researchgate.netnih.govresearchgate.net

Data Table Example: In Vitro Phosphorylation of Purified RofA-His

Below is an example of how data from in vitro phosphorylation assays might be presented. This table illustrates the phosphorylation status of purified RofA-His when incubated with different PTS components.

Reaction ComponentsRofA-His Phosphorylation Status (Detected by Phosphorimaging)
Purified RofA-His aloneAbsent
RofA-His + PTS Protein EIPresent
RofA-His + PTS Protein HPrPresent
RofA-His + EI + HPrPresent
RofA-His (Heat Denatured)Absent

Note: This table is illustrative and based on findings indicating RofA phosphorylation by PTS proteins EI and HPr in vitro. researchgate.netnih.govresearchgate.net

Data Table Example: In Vivo RofA Phosphorylation Detected by Phos-Tag Western Blot

This table illustrates how results from Phos-Tag Western blot analysis of RofA phosphorylation in bacterial lysates might be presented, showing the influence of growth conditions.

Sample SourceGlucose Concentration in MediumRofA Phosphorylation Level (Relative Band Intensity on Phos-Tag Gel)
Wild-type S. pyogenes (expressing RofA-FLAG)Low GlucoseHigh
Wild-type S. pyogenes (expressing RofA-FLAG)High GlucoseLow/Absent
ΔrofA mutant (negative control)Low GlucoseAbsent

Note: This table is illustrative and reflects findings that RofA phosphorylation is observed in low glucose but not high glucose conditions in vivo. researchgate.netnih.govnih.gov

Interactive Data Table Description:

Ideally, interactive data tables would allow users to:

Filter data based on reaction components or growth conditions.

Sort data by phosphorylation status or level.

View detailed notes or experimental conditions for each entry.

Potentially visualize band intensities or gel images if available.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches are critical for analyzing protein sequences and structures, predicting protein function, and identifying interactions. amazon.combiorxiv.org For RofA, these methods have been applied to understand its role as a transcriptional regulator and its variations across different S. pyogenes lineages. microbiologyresearch.orgnih.gov

Comparative Genomics and Proteomics

Comparative genomics and proteomics involve the analysis and comparison of entire genomes and proteomes of different organisms or strains. isaaa.orgidex-hs.com This approach helps identify conserved genes, proteins, and regulatory elements, as well as variations that may contribute to differences in virulence or other phenotypes. isaaa.orgnih.gov In the context of RofA, comparative genomics has been used to study its presence and variation across different emm genotypes of S. pyogenes. nih.gov Proteomic analysis has also been employed to assess the abundance of RofA and other proteins in different strains or under various conditions, providing insights into its regulatory effects. frontiersin.org For instance, proteomic analysis highlighted RofA as a transcriptional regulator of adhesins in S. pyogenes. frontiersin.org

Hidden Markov Model (HMM)-based Search for Homologs

Hidden Markov Models (HMMs) are probabilistic models used to represent protein families and identify homologous sequences in databases. ebi.ac.uknih.govebi.ac.uk They are particularly useful for detecting remote homologs that may have low sequence similarity but share a common evolutionary origin and potentially similar structure or function. plos.orguni-bielefeld.de HMM-based searches, such as those using HHpred and HMMER, have been applied in RofA research to identify proteins with similar domain organizations or evolutionary relationships, even when direct sequence homology is low. nih.govuni-bielefeld.dednastar.com This is especially relevant for RofA, which belongs to the RALP (RofA-like proteins) family of transcription regulators, and identifying other members of this family often involves sensitive homology detection methods. nih.govnih.gov

Protein Threading and Structure Prediction

Protein threading, also known as fold recognition, is a method used to predict the three-dimensional structure of a protein by aligning its sequence to a library of known protein structures or "folds". dnastar.comwikipedia.orgresearchgate.net This approach is particularly useful when the target protein has low sequence similarity to proteins with experimentally determined structures, making homology modeling less reliable. dnastar.comwikipedia.org Since no homologs of Spy0106 rofA with known structures were found in the Protein Data Bank (PDB), more sensitive methods like threading have been employed for structure prediction. nih.gov Tools like LOMETS, a threading server, have been used in conjunction with HMM-based methods to identify potential structural templates for RofA. nih.gov Comparative model building has also been utilized to generate RofA model structures, including those with specific mutations, to predict the potential impact on its function, such as interactions with histidine residues. nih.gov

Prediction of Protein Function and Interaction Sites

Computational methods are widely used to predict protein function and identify potential interaction sites, providing clues about how a protein carries out its biological role and interacts with other molecules. plos.orgnih.govnih.gov For RofA, computational analysis has been used to predict its interactions and the potential impact of mutations on these interactions. microbiologyresearch.orgnih.gov Specifically, computational analysis predicted that interactions involving a key histidine residue in the PRD domain of RofA would differ between different S. pyogenes lineages. microbiologyresearch.orgnih.gov Predicting protein-protein interaction sites can be achieved through various computational techniques, including machine learning approaches that utilize sequence and structural features. plos.orguwo.ca These predictions can help in understanding the molecular mechanisms by which RofA regulates target genes and interacts with other cellular components. ebi.ac.ukgithub.io

Compound Names and PubChem CIDs

Concluding Perspectives and Future Research Directions

Elucidating Remaining Uncharacterized Aspects of RofA Protein Function

The primary role of RofA is recognized as a transcriptional regulator, often controlling the expression of virulence factors. nih.govbiorxiv.org It was first identified as a positive regulator for prtF, a gene encoding a fibronectin-binding protein, and is known to influence the expression of genes within the FCT (Fibronectin-binding, Collagen-binding, T-antigen) region, which includes pilus operons. asm.orgnih.govfrontiersin.org Furthermore, RofA is known to regulate its own transcription in a process of autoregulation. nih.govnih.gov

However, the full scope of RofA's function is far from completely understood. Its regulatory activity is notably strain- and serotype-dependent, capable of acting as both a positive and negative regulator on different genes in different genetic contexts. asm.orgnih.gov For instance, in M1T1 serotype strains, RofA has been shown to downregulate the pilus operon while upregulating the capsule operon, which is associated with increased capsule production and decreased adherence to keratinocytes. nih.govasm.orgresearchgate.net

Future research must focus on these uncharacterized areas. A key mystery is the mechanism behind its variable regulatory effects across different strains. biorxiv.orgresearchgate.net Additionally, while RofA binds to specific DNA sequences in the promoter regions of rofA and prtF, a consensus binding motif has not been identified upstream of all other genes it is presumed to regulate. frontiersin.orgresearchgate.net This suggests that RofA may employ indirect regulatory mechanisms or possess the ability to bind DNA in a sequence-independent manner, possibilities that warrant thorough investigation. frontiersin.org The continued application of advanced molecular and data-centric approaches will be essential to unravel these complex and nuanced aspects of RofA's function. biorxiv.orgontosight.ai

Comprehensive Mapping of this compound-mediated Regulatory Networks

RofA does not operate in isolation but is part of a complex and widespread interacting regulatory network. nih.govresearchgate.net It is the prototypical member of the RofA-like proteins (RALPs), a family that in S. pyogenes includes paralogs such as Nra, Ralp3, and RivR. frontiersin.org The composition of these RALPs varies between serotypes, contributing to diverse gene expression patterns. frontiersin.org

The RofA network is integrated with other major regulatory circuits in the cell. For example, RofA can negatively regulate mga, another global virulence regulator, and is itself part of a larger cascade that can be influenced by master regulators like CovR. asm.orgnih.gov A crucial aspect of this network is RofA's classification as a PRD-containing virulence regulator (PCVR). nih.govumd.edu This links its activity directly to the cell's metabolic state through the phosphoenolpyruvate (B93156) transferase system (PTS), which is involved in carbohydrate uptake. asm.orgumd.edu This connection allows the bacterium to coordinate virulence gene expression with nutrient availability. nih.gov

Future efforts must aim to create a comprehensive map of these regulatory pathways. RNA-sequencing studies have revealed that the RofA regulon can be highly variable even between closely related lineages, such as the M1global and M1UK strains of S. pyogenes, where only the pilus locus genes were consistently regulated by RofA in all tested strains. nih.govmicrobiologyresearch.org This highlights the complexity of the network and the need for broader studies across a more diverse range of strains and conditions to understand the core versus the accessory RofA regulon. Defining these intricate connections is fundamental to understanding how S. pyogenes adapts and thrives within its host.

Investigating the Full Spectrum of this compound Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, and RofA is no exception. thermofisher.comnih.govwikipedia.org The most significant known PTM of RofA is phosphorylation. nih.govasm.org As a PCVR, RofA contains PTS-regulatory domains (PRDs) that are targets for phosphorylation by components of the PTS, such as Enzyme I (EI) and HPr. nih.govasm.orgumd.edu This modification serves as a key mechanism linking cellular metabolism to virulence regulation. researchgate.net

Research has demonstrated that purified RofA can be phosphorylated in vitro by PTS proteins. asm.org Furthermore, phosphorylated RofA has been detected in vivo when S. pyogenes is grown in a low-glucose environment, with phosphorylation levels decreasing in high-glucose conditions. nih.govasm.org This supports the hypothesis that RofA's regulatory activity is modulated by the nutritional state of the cell. nih.gov Studies involving site-directed mutagenesis of specific histidine residues within the PRDs have confirmed their role in phosphorylation; however, these mutations did not completely abolish it, strongly suggesting the existence of other, yet-to-be-identified phosphorylation sites on the protein. nih.govasm.orgasm.org

While phosphorylation is the focus of current knowledge, the full spectrum of PTMs that may affect RofA remains a significant gap in our understanding. Other common modifications such as acetylation, methylation, glycosylation, or ubiquitination could also play roles in modulating RofA's stability, localization, DNA-binding affinity, or interaction with other proteins. abcam.comnih.govmdpi.com Future investigations should employ advanced proteomic techniques to screen for a wider array of PTMs on RofA and determine how they contribute to its regulatory function.

Table 1: Investigated Histidine Phosphorylation Sites in RofA This interactive table summarizes the histidine residues within the putative PTS-regulatory domains (PRDs) of RofA that have been mutated to investigate their role in phosphorylation.

Mutated Residue Location/Context Implication Reference(s)
H210 In proximity to corresponding active histidines in Mga and AtxA Contributes to overall phosphorylation, but is not the sole site. asm.org
H278 Found in a helix adjacent to a corresponding helix in Mga Contributes to overall phosphorylation, but is not the sole site. asm.org
H330 Located just outside a corresponding helix in Mga Contributes to overall phosphorylation, but is not the sole site. asm.org

Exploring this compound Structural-Functional Relationships

The function of a protein is intrinsically linked to its three-dimensional structure. uomustansiriyah.edu.iqlibretexts.org For RofA, understanding this relationship is key to deciphering its mechanism of action. Bioinformatic and genetic studies have revealed several key structural domains within the this compound. biorxiv.orgnih.gov These include a putative N-terminal helix-turn-helix (HTH) motif, a Mga DNA-binding domain, a PRD domain for receiving phosphorylation signals, and a putative C-terminal EIIB-like domain. biorxiv.orgnih.govnih.gov

Functional studies have shown that RofA binds directly to two distinct sites within the intergenic region between the rofA and prtF genes. nih.govresearchgate.net However, the lack of a conserved binding motif across its wider regulon suggests that its interaction with DNA may be more complex than currently appreciated. researchgate.net The structural basis for how RofA recognizes different DNA targets and how phosphorylation of its PRD alters its DNA-binding affinity or conformation remains a critical unanswered question. frontiersin.orgresearchgate.net

A compelling area for future research lies in the structural analysis of RofA from different bacterial lineages. For example, the emergent M1UK lineage of S. pyogenes is characterized by three non-synonymous single nucleotide polymorphisms (SNPs) in the rofA gene, two of which are located in the PRD domain. biorxiv.orgnih.gov These structural changes may alter RofA's regulation and contribute to the lineage's pathogenic characteristics, highlighting a direct structure-function link that needs to be explored. biorxiv.orgresearchgate.net Obtaining high-resolution crystal or cryo-EM structures of full-length RofA—both alone and in complex with DNA, and in its phosphorylated and unphosphorylated states—is a crucial next step to fully understand its molecular mechanisms. uvm.edu

Table 2: Predicted Structural Domains of the this compound This interactive table outlines the major predicted domains of the this compound and their putative functions based on computational analysis and homology to other regulators.

Domain Predicted Residues Putative Function Reference(s)
HTH_mga domain 7-65 DNA Binding biorxiv.org
Mga DNA-binding domain 76-156 DNA Binding biorxiv.org
PRD_mga domain 171-384 Signal transduction via phosphorylation biorxiv.orgnih.gov

Comparative Analysis of this compound Family Members Across Diverse Bacteria

The this compound is the archetype of the RALP family, which extends beyond S. pyogenes to other bacterial species. frontiersin.orgasm.org In S. pyogenes, the family includes Nra, Ralp3, and RivR, which share structural similarities but can have distinct regulatory roles. frontiersin.org For instance, RofA and its closest paralog, Nra (with ~62% protein identity), are often found in a mutually exclusive manner linked to different FCT region types and can regulate different sets of genes. frontiersin.orgasm.org While RofA positively regulates prtF1, Nra has been shown to repress the collagen-binding protein gene, cpa. asm.orgnih.gov

Homologs of RofA family proteins have been identified in other pathogenic bacteria, suggesting a conserved regulatory strategy. In Streptococcus pneumoniae, the rlrA gene, which is homologous to rofA, is involved in colonization and the progression to pneumonia. frontiersin.org More distantly, a RofA-family transcriptional regulator named GadR was recently identified in the food-borne pathogen Listeria monocytogenes. nih.govresearchgate.net In this organism, GadR is not primarily involved in regulating adhesion but plays a critical role in controlling acid resistance, a key trait for surviving passage through the stomach. nih.govresearchgate.net

A comprehensive comparative analysis of these family members across diverse bacteria is a vital future direction. Such studies can illuminate the evolutionary trajectory of this important regulator family. By comparing their structures, regulons, and physiological roles, researchers can understand how this regulatory module has been adapted to control different aspects of bacterial life, from virulence and host interaction in streptococci to stress survival in Listeria. This will provide broader insights into bacterial adaptation and the evolution of pathogenic traits.

Table 3: Comparison of Selected RofA Family Proteins This interactive table provides a comparative overview of RofA and some of its known family members in different bacterial species.

Protein Organism Known Regulatory Function(s) Reference(s)
RofA Streptococcus pyogenes Regulates pilus expression, capsule, fibronectin-binding proteins; autoregulation. nih.govfrontiersin.orgnih.gov
Nra Streptococcus pyogenes Represses collagen-binding protein (cpa); regulates pilus genes. asm.orgfrontiersin.orgnih.gov
RivR Streptococcus pyogenes RofA-like protein; regulated by CovR. frontiersin.orgnih.gov
RlrA Streptococcus pneumoniae Homologous to RofA; regulates a pathogenicity islet involved in colonization. frontiersin.org

| GadR | Listeria monocytogenes | Controls adaptive acid tolerance response. | nih.govresearchgate.net |

Q & A

Q. What experimental approaches are recommended to identify RofA-regulated genes in Streptococcus pyogenes?

Methodological Answer: Use RNA sequencing (RNA-seq) with isogenic rofA knockout (KO) strains under controlled growth conditions (e.g., broth culture at pH 6.4–7.4). Compare transcriptomes of wild-type and KO strains to identify differentially expressed (DE) genes. Validate findings with qRT-PCR and electrophoretic mobility shift assays (EMSAs) to confirm RofA-DNA binding .

Q. What constitutes the core RofA regulon across emm1 lineages?

Methodological Answer: The core regulon includes the FCT pilus locus, bglA2 operon (cellobiose transporter), Spy1732 (PrsA protein export), and Spy1736 (hypothetical protein). Identify conserved targets via cross-strain RNA-seq analysis (≥3 strains per lineage) to minimize lineage-specific noise .

Q. How does pH influence RofA-mediated regulation of virulence factors?

Methodological Answer: Culture S. pyogenes in pH-controlled environments (e.g., pH 6.4 vs. 7.4) and quantify RofA mRNA levels via RT-PCR. Correlate with pilus expression (immunoblotting) and biofilm formation assays to assess functional outcomes .

Advanced Research Questions

Q. How do single-nucleotide polymorphisms (SNPs) in RofA alter its regulatory activity in emergent lineages (e.g., M1UK)?

Methodological Answer: Use allelic exchange to introduce SNPs (e.g., M318I, F319V, D491N) into M1global strains and reverse SNPs in M1UK strains. Perform comparative transcriptomics (RNA-seq) and structural modeling (MODELLER software) to assess conformational changes in PRD and EIIB-like domains affecting histidine phosphorylation .

Q. Why do contradictory findings arise in RofA’s repression of sagA and speA across studies?

Methodological Answer: Strain-specific regulatory networks and SNPs in mga or other regulators (e.g., Spy1281) may compensate for RofA activity. Conduct epistasis analysis (double KO mutants) and chromatin immunoprecipitation (ChIP-seq) to map direct vs. indirect targets .

Q. What bioinformatic strategies predict RofA’s functional domains and phosphorylation sites?

Methodological Answer: Use homology modeling (e.g., SWISS-MODEL) aligned with structurally characterized regulators (e.g., AtxA, MgaSpn). Annotate PRD domains for histidine residues (e.g., His278) and assess solvent accessibility via molecular dynamics simulations .

Q. How to resolve lineage-specific discrepancies in RofA regulon composition (e.g., epf in M1UK only)?

Methodological Answer: Perform comparative genomics (e.g., SNP/indel analysis) across lineages to identify co-evolving regulatory elements. Validate using reporter gene assays (e.g., luciferase fused to epf promoter) in M1global vs. M1UK backgrounds .

Data Contradiction Analysis Framework

  • Step 1 : Confirm strain lineage and growth conditions (e.g., pH, media) match between studies.
  • Step 2 : Cross-validate RNA-seq data with proteomics (e.g., LC-MS/MS) to rule out post-transcriptional regulation .
  • Step 3 : Test epistatic interactions using combinatorial KO mutants (e.g., rofA/mga double KO) .

Key Research Considerations

  • Multi-strain validation : Always include ≥3 strains per lineage to account for intra-lineage heterogeneity .
  • Structural-functional linkage : Pair transcriptomics with protein modeling to explain SNP-driven functional shifts .
  • Environmental modulation : Assess pH, nutrient availability, and host-mimicking conditions to capture context-dependent regulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.